molecular formula C16H25NO3 B5756021 N-(1-isopropyl-2-methylpropyl)-3,5-dimethoxybenzamide

N-(1-isopropyl-2-methylpropyl)-3,5-dimethoxybenzamide

Cat. No. B5756021
M. Wt: 279.37 g/mol
InChI Key: UYTCNOSBYMIPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-3,5-dimethoxybenzamide, commonly known as IMPDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IMPDMB belongs to the class of benzamides and is a derivative of 3,5-dimethoxybenzoic acid.

Scientific Research Applications

IMPDMB has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. IMPDMB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of IMPDMB is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. IMPDMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
IMPDMB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. IMPDMB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, IMPDMB has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using IMPDMB in lab experiments is its relatively low toxicity. IMPDMB has been shown to be well-tolerated in animal studies, even at high doses. However, one limitation of using IMPDMB in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on IMPDMB. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of IMPDMB and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of IMPDMB involves the reaction of 3,5-dimethoxybenzoic acid with isobutylamine and isobutyl chloroformate in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate amide, which is then converted to the final product through a coupling reaction.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-10(2)15(11(3)4)17-16(18)12-7-13(19-5)9-14(8-12)20-6/h7-11,15H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTCNOSBYMIPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylpentan-3-yl)-3,5-dimethoxybenzamide

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